Butyl 4-(hept-1-YN-1-YL)benzoate
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Overview
Description
Butyl 4-(hept-1-YN-1-YL)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to the benzoate moiety, with a hept-1-YN-1-YL substituent at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(hept-1-YN-1-YL)benzoate typically involves the esterification of 4-(hept-1-YN-1-YL)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be carried out using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(hept-1-YN-1-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Butyl 4-(hept-1-YN-1-YL)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Butyl 4-(hept-1-YN-1-YL)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of Butyl 4-(hept-1-YN-1-YL)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hept-1-YN-1-YL substituent can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(hept-1-YN-1-YL)benzoate: Characterized by the presence of a butyl ester and a hept-1-YN-1-YL substituent.
Butyl 4-(but-1-YN-1-YL)benzoate: Similar structure but with a shorter alkyne chain.
Butyl 4-(hex-1-YN-1-YL)benzoate: Similar structure but with a hex-1-YN-1-YL substituent.
Uniqueness
This compound is unique due to its longer alkyne chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This can affect its reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
827028-22-8 |
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Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
butyl 4-hept-1-ynylbenzoate |
InChI |
InChI=1S/C18H24O2/c1-3-5-7-8-9-10-16-11-13-17(14-12-16)18(19)20-15-6-4-2/h11-14H,3-8,15H2,1-2H3 |
InChI Key |
YHCLGYDRQAOMFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC=C(C=C1)C(=O)OCCCC |
Origin of Product |
United States |
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